molecular formula C16H14N2O2 B3096245 benzyl N-[cyano(phenyl)methyl]carbamate CAS No. 127536-31-6

benzyl N-[cyano(phenyl)methyl]carbamate

Cat. No.: B3096245
CAS No.: 127536-31-6
M. Wt: 266.29 g/mol
InChI Key: NRGHTWNHDZVHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to light yellow liquid that is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[cyano(phenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with cyano(phenyl)methanol under basic conditions. Another method includes the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and economical routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[cyano(phenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl N-[cyano(phenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of benzyl N-[cyano(phenyl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: Used as a reagent in organic synthesis.

    Phenyl isocyanate: Utilized in the production of polyurethanes and other polymers.

    Methyl carbamate: Employed in the synthesis of pesticides and pharmaceuticals.

Uniqueness

Benzyl N-[cyano(phenyl)methyl]carbamate is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its stability and ease of removal under mild conditions make it particularly valuable in peptide synthesis and other complex organic syntheses .

Properties

IUPAC Name

benzyl N-[cyano(phenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGHTWNHDZVHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[cyano(phenyl)methyl]carbamate
Reactant of Route 2
benzyl N-[cyano(phenyl)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
benzyl N-[cyano(phenyl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-[cyano(phenyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
benzyl N-[cyano(phenyl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
benzyl N-[cyano(phenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.